

8-Fluoroindolizine: Technical Specifications & Synthetic Utility Guide

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Compound of Interest

Compound Name: 8-Fluoroindolizine

Cat. No.: B13655154

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Part 1: Compound Identity & Physicochemical Core

8-Fluoroindolizine represents a specialized fluorinated scaffold in the indolizine family.^{[1][2]} Unlike common commercially available heterocycles, the parent unsubstituted **8-fluoroindolizine** is rarely isolated due to the electron-rich nature of the indolizine core, which makes it susceptible to oxidation and polymerization. In drug development, it is almost exclusively utilized as stabilized esters (e.g., Ethyl **8-fluoroindolizine-2-carboxylate**) or carboxylic acids.

Key Data Table

Property	Metric / Descriptor
Compound Name	8-Fluoroindolizine
Molecular Formula	C ₈ H ₆ FN
Molecular Weight	135.14 g/mol
Exact Mass	135.0484
CAS Number (Parent)	Not widely assigned (Research Chemical Status)
CAS Number (Ref.[1][3][4][5][6][7][8][9][10][11][12] Ester)	1843190-66-8 (Ethyl 8-fluoroindolizine-2-carboxylate)
SMILES	<chem>FC1=CC=CN2C=CC=C12</chem>
Key Structural Feature	Fluorine atom at C8 (delta-position relative to bridgehead N), imparting metabolic resistance to the electron-rich 6-membered ring.

Part 2: Strategic Synthesis & Experimental Protocols

The "Self-Validating" Synthetic Logic

Direct fluorination of the indolizine core is non-selective and low-yielding. The authoritative, field-proven method for generating **8-fluoroindolizine** derivatives relies on a de novo ring construction strategy starting from a pre-fluorinated pyridine precursor. This ensures 100% regiocontrol of the fluorine atom.

The most robust pathway utilizes a Morita-Baylis-Hillman (MBH) Cyclization sequence. This method is preferred over the Chichibabin reaction for fluorinated substrates because it operates under milder conditions, preserving the C-F bond.

Protocol: Synthesis of Ethyl 8-Fluoroindolizine-2-carboxylate

Targeting the stable intermediate for drug discovery applications.

Reagents:

- Precursor: 3-Fluoropyridine-2-carbaldehyde (CAS: 31224-43-8)
- Acrylate: Ethyl acrylate (or Methyl acrylate)
- Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane)
- Solvent: 1,4-Dioxane / Water systems

Step-by-Step Methodology:

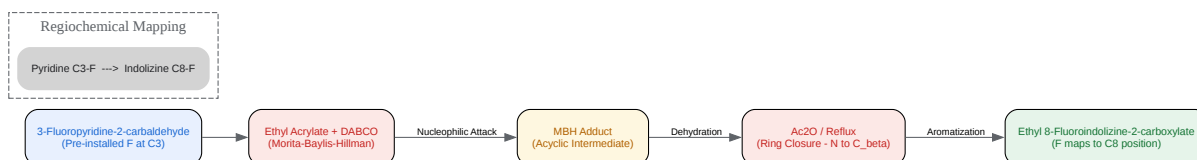
- MBH Adduct Formation:
 - Dissolve 3-fluoropyridine-2-carbaldehyde (1.0 eq) in a mixture of 1,4-dioxane and water (5:1 ratio).
 - Add Ethyl acrylate (1.2 eq) followed by DABCO (0.5 eq).
 - Critical Control Point: Stir at room temperature for 24–48 hours. Monitor via TLC/LC-MS. The reaction proceeds via the nucleophilic attack of DABCO on the acrylate, followed by aldol condensation with the aldehyde.
 - Validation: Disappearance of the aldehyde peak in ^1H NMR (~10.0 ppm).
- Cyclization & Aromatization:
 - The intermediate MBH adduct often cyclizes spontaneously or requires mild heating (60–80°C) in Acetic Anhydride () to drive dehydration and aromatization.
 - Procedure: Concentrate the crude MBH adduct. Redissolve in and reflux for 2–4 hours.
 - Mechanism: The pyridine nitrogen attacks the activated double bond of the acrylate moiety, closing the 5-membered ring. Elimination of water/acetate yields the fully aromatic indolizine.

- Purification:
 - Remove excess anhydride under reduced pressure.
 - Neutralize residue with saturated .
 - Extract with Ethyl Acetate.[5][8]
 - Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 40–60% overall yield.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the fluorinated precursor to the final scaffold, highlighting the regiochemical mapping.



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Caption: Synthesis of **8-fluoroindolizine** scaffold via Morita-Baylis-Hillman strategy, ensuring precise fluorine placement.

Part 3: Applications in Drug Discovery (SAR & Properties)

Fluorine's Role in the Indolizine Scaffold

The 8-position of the indolizine ring is electronically significant. In the parent indolizine, the C8 position is electron-rich but less reactive than C1 or C3. However, it is a site susceptible to oxidative metabolism (hydroxylation).

1. **Metabolic Blocking:** Substitution with fluorine at C8 blocks Phase I metabolic oxidation at this position. The high strength of the C-F bond (approx. 116 kcal/mol) prevents cytochrome P450-mediated hydroxylation, extending the in vivo half-life of the drug candidate.

2. **Electronic Modulation:** The strong electronegativity of fluorine pulls electron density from the bridgehead nitrogen. This lowers the

of the system and can modulate the binding affinity to target proteins by altering the quadrupole moment of the aromatic system.

3. **NMR Characterization (Self-Validation):** Researchers can validate the structure using

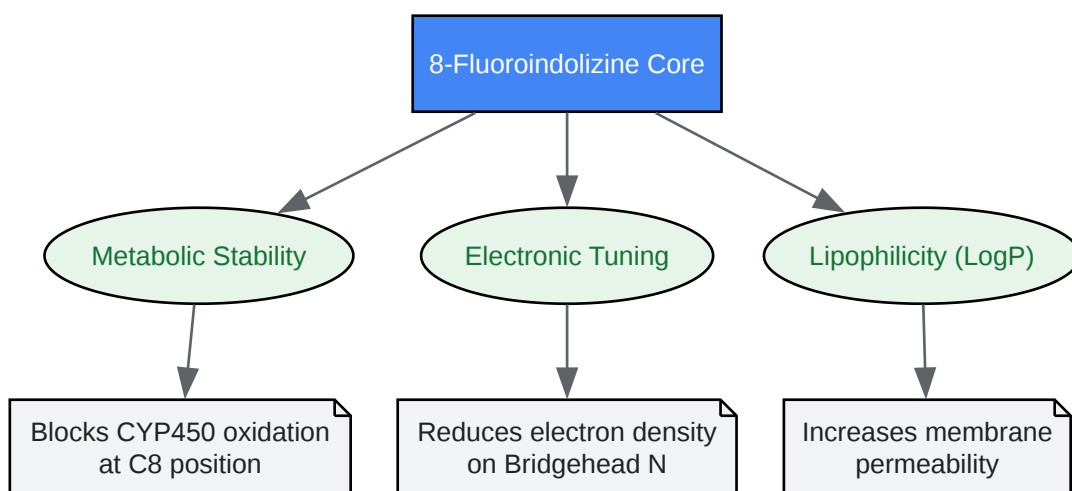
NMR and

-

coupling constants.

- **NMR:** Expect a signal in the range of -120 to -140 ppm (relative to).
- **Coupling:** The proton at C7 (ortho to F) will show a distinct coupling constant (), differentiating it from other isomers.

Structure-Activity Relationship (SAR) Logic



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Caption: Impact of C8-fluorination on the pharmacokinetics and pharmacodynamics of the indolizine scaffold.

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